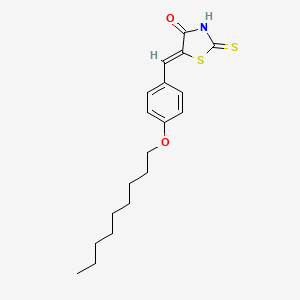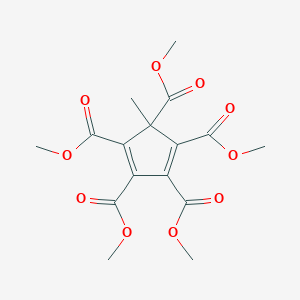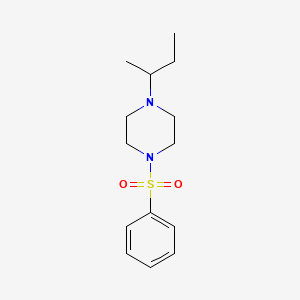![molecular formula C21H27N3O5S B10883829 N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10883829.png)
N-(4-{[4-(2,4-dimethoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dimethoxybenzyl group and a sulfonylphenylacetamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the protection of functional groups to ensure selective reactions. One common method involves the protection of sulfamates with 2,4-dimethoxybenzyl groups, which are stable to oxidizing and reducing agents, as well as bases and nucleophiles . The synthesis can be carried out using microwave heating of 1,1′-sulfonylbis(2-methyl-1H-imidazole) with a substituted phenol to give an aryl 2-methyl-1H-imidazole-1-sulfonate. This intermediate is then N-methylated and subsequently displaced with a dibenzylamine, followed by deprotection to yield the final product .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to downregulate the mRNA expression of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), cyclooxygenase-2 (COX-2), and interleukin-6 (IL-6), while upregulating anti-inflammatory cytokines like interleukin-10 (IL-10) . This modulation of inflammatory pathways suggests its potential use as an adjunct in chemotherapy to mitigate side effects like intestinal mucositis .
Comparison with Similar Compounds
Similar Compounds
N-(4-{[4-(2,5-Dimethoxybenzyl)-1-piperazinyl]sulfonyl}phenyl)acetamide: Similar structure but with a different substitution pattern on the benzyl group.
Benzimidazole Derivatives: Compounds with similar sulfonylphenylacetamide moieties but different core structures.
Uniqueness
N~1~-(4-{[4-(2,4-DIMETHOXYBENZYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory pathways and its stability under various reaction conditions make it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C21H27N3O5S |
|---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
N-[4-[4-[(2,4-dimethoxyphenyl)methyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C21H27N3O5S/c1-16(25)22-18-5-8-20(9-6-18)30(26,27)24-12-10-23(11-13-24)15-17-4-7-19(28-2)14-21(17)29-3/h4-9,14H,10-13,15H2,1-3H3,(H,22,25) |
InChI Key |
DFSBCLFCWCNICM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-cyano-4-(3-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(furan-2-ylmethyl)acetamide](/img/structure/B10883747.png)
![2-(4-chlorophenyl)-N-[(3-cyano-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)carbamothioyl]acetamide](/img/structure/B10883755.png)

![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-1-(10H-phenothiazin-10-yl)ethanone](/img/structure/B10883767.png)

![2-({5-Benzyl-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-YL)acetamide](/img/structure/B10883770.png)
![2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]-N'-[(4-methoxyphenyl)acetyl]acetohydrazide](/img/structure/B10883784.png)
![2-({3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-3,4-dihydroquinazolin-2-yl}methyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B10883803.png)

methanone](/img/structure/B10883815.png)
![(E)-16-(4-isopropylbenzylidene)-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B10883825.png)
![3-{[4-(benzylsulfonyl)piperazin-1-yl]methyl}-9-ethyl-9H-carbazole](/img/structure/B10883832.png)

![N-[2-(azepan-1-ylcarbonyl)phenyl]acetamide](/img/structure/B10883839.png)
